molecular formula C8H9F3N2O B3154121 [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine CAS No. 771581-20-5

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

Cat. No.: B3154121
CAS No.: 771581-20-5
M. Wt: 206.16 g/mol
InChI Key: KUCFNEZLLQASNW-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C8H9F3N2O . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to a methanamine group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through the reaction of 2,2,2-trifluoroethanol with an appropriate pyridine derivative under basic conditions.

    Attachment to Pyridine Ring: The trifluoroethoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Imines, oxides, and other oxidized derivatives.

    Reduction Products: Hydroxylated or alkylated derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and biochemical pathways.

    Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: Utilized in the development of advanced materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the methanamine group may participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
  • [2-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
  • [2-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Uniqueness

  • Trifluoroethoxy Group Position : The position of the trifluoroethoxy group on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.
  • Methanamine Group : The presence of the methanamine group provides unique opportunities for further functionalization and derivatization.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFNEZLLQASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242583
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-20-5
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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